1-Aminocycloheptanecarbonitrile

Lipophilicity Drug design ADME prediction

Researchers designing conformationally constrained peptides often face inconsistent solubility and thermal stability from smaller-ring aminonitriles. 1-Aminocycloheptanecarbonitrile solves this with a higher boiling point (255.2 °C) and LogP 0.91, enabling reliable high-temperature reactions and predictable extraction. • 96% synthetic yield from cycloheptanone via Strecker reaction ensures scalable supply. • Hydrolyzes to Ac7c, a β-turn-inducing amino acid for proteolytically stable peptidomimetics. • Supplied as free base liquid or HCl salt, with >98% purity, ready for immediate use.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 123193-99-7
Cat. No. B1283179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocycloheptanecarbonitrile
CAS123193-99-7
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C#N)N
InChIInChI=1S/C8H14N2/c9-7-8(10)5-3-1-2-4-6-8/h1-6,10H2
InChIKeyDLMLXRYNXPKPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminocycloheptanecarbonitrile Physicochemical Profile


1-Aminocycloheptanecarbonitrile (CAS 123193-99-7, MFCD09040679) is a seven-membered cyclic α-aminonitrile with molecular formula C₈H₁₄N₂ and molecular weight 138.21 g/mol, bearing a primary amine and a nitrile group geminally substituted on a cycloheptane ring . The compound is synthesized via a Strecker-type condensation of cycloheptanone with sodium cyanide and ammonium chloride, achieving a crude yield of 96% as a light yellow oil . Its ACD/LogP is 0.91, boiling point is 255.2±23.0 °C at 760 mmHg, and enthalpy of vaporization is 49.3±3.0 kJ/mol, reflecting the physicochemical consequences of the seven-membered ring relative to smaller cycloalkane analogs . The compound is supplied as the free base (liquid) or as the hydrochloride salt (white solid, CAS 92334-12-8) and is intended exclusively for research and further manufacturing use [1].

Synthetic intermediate for peptidomimetics requiring cycloheptane conformational restriction
Reported high-yielding Strecker synthesis supports multi-step workflow
Distinctive PMR/IR fingerprint enables forensic reference standard use

Why 1-Aminocycloheptanecarbonitrile Is Irreplaceable


Although 1-aminocycloheptanecarbonitrile shares the geminal amino-nitrile pharmacophore with its five- and six-membered ring congeners, the cycloheptane ring imposes quantitatively distinct physicochemical properties—including higher lipophilicity (ACD/LogP 0.91 vs. 0.35 for the cyclohexane analog), elevated boiling point (255.2 °C vs. 236.2 °C), and greater enthalpy of vaporization (49.3 vs. 47.3 kJ/mol)—that directly affect extraction behavior, chromatographic retention, and reaction solvent compatibility . Moreover, the cycloheptane ring adopts a twist-chair conformation fundamentally different from the chair conformation of cyclohexane, altering the spatial trajectory of the amino and nitrile vectors and consequently the geometry of any downstream derivatives or peptidomimetic scaffolds [1]. Spectroscopically, proton magnetic resonance (PMR) and infrared (IR) spectra are distinctly different across ring sizes, enabling unambiguous identity confirmation and preventing misidentification in forensic or quality-control settings [2]. These non-interchangeable properties mean that substituting the cycloheptane compound with a smaller-ring analog will yield different solubility profiles, different reaction outcomes, and non-equivalent biological or materials performance.

Smaller-ring analogs (cyclohexane, cyclopentane) exhibit different LogP and solubility; extraction and chromatographic behavior may shift.
Twist-chair ring conformation fundamentally alters backbone geometry vs. chair conformers; derivative peptidomimetics are non-equivalent.
Spectroscopic fingerprints are distinct across ring sizes; substitution risks misidentification in analytical release or forensic contexts.

1-Aminocycloheptanecarbonitrile Differentiation Evidence


Lipophilicity Advantage Over Cyclohexane Analog

The ACD/LogP of 1-aminocycloheptanecarbonitrile is 0.91, compared to 0.35 for 1-aminocyclohexanecarbonitrile, representing a 0.56 log unit increase . This corresponds to approximately a 3.6-fold greater octanol-water partition coefficient for the cycloheptane analog. The cyclopentane analog (LogP 1.48) is more lipophilic still, but its ring size is substantially smaller, offering less steric bulk . The intermediate LogP of the cycloheptane compound may provide a favorable balance of membrane permeability and aqueous solubility relative to both smaller and larger congeners.

Lipophilicity (ACD/LogP)
Data to verify
0.91 vs 0.35 (cyclohexane analog); +0.56 log units
May affect membrane permeability and chromatographic retention.
Predicted values; experimental confirmation recommended.
Lipophilicity Drug design ADME prediction

Higher Boiling Point for Thermal Stability

The predicted boiling point of 1-aminocycloheptanecarbonitrile is 255.2±23.0 °C at 760 mmHg, which is 19.0 °C higher than that of 1-aminocyclohexanecarbonitrile (236.2±23.0 °C) . The cyclopentane analog exhibits an even lower boiling point of 217 °C . The systematic increase of boiling point with ring size (217 → 236 → 255 °C) reflects increasing molecular surface area and van der Waals interactions, and directly translates to a wider liquid handling window and compatibility with higher-temperature synthetic transformations.

Boiling Point
Data to verify
255.2 °C vs 236.2 °C (cyclohexane analog)
Supports wider temperature range in reactions and distillation.
Predicted values; requires experimental validation.
Thermal stability Reaction design Distillation purification

Greater Enthalpy of Vaporization

The enthalpy of vaporization of 1-aminocycloheptanecarbonitrile is 49.3±3.0 kJ/mol, compared to 47.3±3.0 kJ/mol for the cyclohexane analog . The difference of 2.0 kJ/mol (approximately 4.2% higher) is consistent with the larger molecular surface area of the cycloheptane ring, which leads to greater London dispersion forces. This property influences evaporation rates during solvent removal, steam distillation feasibility, and the design of processes involving liquid-vapor equilibrium.

Enthalpy of Vaporization
Data to verify
49.3 vs 47.3 kJ/mol
Indicates different evaporation and process parameters.
Predicted; 4.2% difference may be context-dependent.
Thermodynamics Intermolecular interactions Phase behavior

Strecker Synthesis Yield Advantage

Under standard Strecker conditions (NaCN, NH₄Cl, 30% NH₄OH, H₂O, 20 °C, 72 h), cycloheptanone is converted to 1-aminocycloheptanecarbonitrile in 96% crude yield (33.09 g, 239 mmol) . In contrast, analogous Strecker syntheses of 1-aminocyclohexanecarbonitrile from cyclohexanone are reported to proceed in 83–87% yield under comparable conditions [1]. While reaction conditions are not fully identical across studies, the consistently high reported yield for the cycloheptane substrate suggests that the seven-membered ring ketone is a highly competent electrophile in the Strecker reaction, potentially reducing the need for extensive optimization or chromatographic purification.

Strecker Synthesis Yield
Method context
96% crude yield (cycloheptanone); 83–87% for cyclohexanone
May reduce synthetic optimization effort.
Cross-study comparison; conditions not identical.
Synthetic efficiency Process chemistry Route scouting

Spectroscopic Fingerprint Differentiation

Gagné and Pike (1977) systematically characterized eight 1-(1-cyanocycloalkyl)amines spanning cyclopentyl through cyclooctyl ring sizes. While ultraviolet (UV) and mass spectra were similar across the series, proton magnetic resonance (PMR) and infrared (IR) spectra were distinctly different for each ring size, providing unambiguous reference fingerprints [1]. This means that 1-aminocycloheptanecarbonitrile can be definitively distinguished from its cyclohexane and cyclopentane analogs by PMR chemical shift patterns and IR absorption bands, which is critical for identity confirmation in procurement receiving, analytical release, and forensic or regulatory contexts.

Spectroscopic Fingerprint
Head-to-head
Distinct PMR and IR patterns across C5–C8 ring sizes
Enables unambiguous identity confirmation.
Direct head-to-head spectroscopic comparison.
Analytical chemistry Quality control Forensic authentication

Conformational Advantage for β-Turn Induction

X-ray crystallography and ¹H-NMR studies of peptides incorporating 1-aminocycloheptane-1-carboxylic acid (Ac7c)—the direct hydrolysis product of 1-aminocycloheptanecarbonitrile—demonstrate that the cycloheptane ring adopts a twist-chair conformation and reliably induces β-turn secondary structures (type-I/III and type-II) when incorporated into di- and tripeptides [1]. This conformational property is structurally distinct from the chair conformation of cyclohexane-based amino acids (e.g., Ac6c), which impose different φ/ψ torsion angle constraints [2]. The aminonitrile serves as the direct synthetic precursor to Ac7c, and its procurement is therefore essential for research programs requiring seven-membered ring conformational restriction rather than the six- or five-membered ring alternatives.

Ring Conformation in Peptides
Class-level
Twist-chair (Ac7c) vs chair (Ac6c); β-turn type difference
Informs peptide backbone conformational design.
Class-level inference from Ac7c peptide crystallography.
Peptidomimetics Conformational restriction Medicinal chemistry

1-Aminocycloheptanecarbonitrile Application Scenarios


Peptidomimetic Scaffold Synthesis

The nitrile group of 1-aminocycloheptanecarbonitrile can be hydrolyzed to yield 1-aminocycloheptane-1-carboxylic acid (Ac7c), a β-turn-inducing amino acid that adopts a twist-chair ring conformation [1]. Peptides incorporating Ac7c adopt well-defined β-turn conformations (type-I/III and type-II), making the aminonitrile a strategic starting material for designing peptidomimetics with enhanced proteolytic stability. The 96% synthetic yield from cycloheptanone and the intermediate LogP of 0.91 further support its use in multi-step medicinal chemistry campaigns where efficient access and predictable physicochemical properties are required.

Spirocyclic Heterocycle Building Block

1-Aminocycloheptanecarbonitrile has been employed as a substrate for the construction of spirocycloalkane 4-amino-2,3-dihydro-1H-1λ⁶-isothiazole-1,1-diones via mesylation and subsequent cyclization [1]. This reactivity is shared with the cyclopentyl and cyclohexyl analogs, but the cycloheptane derivative yields spiro compounds with a distinct seven-membered ring spatial footprint. The higher boiling point (255.2 °C) and enthalpy of vaporization (49.3 kJ/mol) provide greater thermal latitude during the cyclization step, which is conducted in refluxing DMF.

Forensic Reference Standard for Aminonitrile ID

The PMR and IR spectra of 1-aminocycloheptanecarbonitrile are distinctly different from those of its five-, six-, and eight-membered ring homologs, as established by Gagné and Pike (1977) [1]. This makes the compound valuable as a certified reference material for forensic laboratories or regulatory analytical groups that need to unambiguously identify specific 1-(1-cyanocycloalkyl)amines in seized materials, synthetic impurity profiling, or environmental monitoring.

Non-Volatile Aminonitrile for High-Temperature Synthesis

With a boiling point 19 °C higher than 1-aminocyclohexanecarbonitrile [1], 1-aminocycloheptanecarbonitrile is the preferred choice when a geminal aminonitrile building block must survive prolonged heating or vacuum distillation without premature evaporation. This property is advantageous in reactions such as high-temperature amidine formation, heterocycle condensation, or Lawesson's reagent-mediated phosphoroheterocycle synthesis, where reaction temperatures may approach or exceed 150 °C .

Application
Selection Property
Validation Focus
Application: Peptidomimetic scaffold synthesis
Selection Property: Cycloheptane ring conformational restriction
Validation Focus: β-turn induction in constrained peptides
Application: Spirocyclic heterocycle building block
Selection Property: Higher boiling point and thermal latitude
Validation Focus: Thermal stability during cyclization
Application: Forensic reference standard
Selection Property: Distinctive PMR/IR fingerprint
Validation Focus: Unambiguous identity confirmation
Application: High-temperature aminonitrile synthesis
Selection Property: Elevated boiling point relative to smaller-ring analogs
Validation Focus: Retention under prolonged heating/vacuum

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